2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine
Description
Propriétés
IUPAC Name |
3-O-ethyl 5-O-methyl 2-[(2-azido-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O5/c1-4-30-20(27)18-15(11-29-10-9-23-25-22)24-12(2)16(19(26)28-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,24H,4,9-11H2,1-3H3/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRUHLWSVNVRGO-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185133-69-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185133-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Activité Biologique
The compound 2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine is a dihydropyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
- Molecular Formula : C20H19D4ClN4O5
- Molecular Weight : 438.9 g/mol
- CAS Number : 1185133-69-0
- SMILES Notation : [2H]C([2H])(OCC1=C(C(C(=C(C)N1)C(=O)OC)c2ccccc2Cl)C(=O)OCC)C([2H])([2H])N=[N+]=[N-]
Dihydropyridines are primarily known for their role as calcium channel blockers. However, the specific azido and chlorophenyl substitutions in this compound suggest additional mechanisms may be at play, including:
- Antioxidant Activity : The methoxycarbonyl groups may contribute to free radical scavenging.
- Cellular Uptake : The azido group enhances the compound's ability to penetrate cellular membranes, potentially increasing its bioavailability.
Anticancer Properties
Recent studies have indicated that compounds similar to this dihydropyridine exhibit significant anticancer activity. For instance, a study demonstrated that dihydropyridine derivatives can induce apoptosis in various cancer cell lines by modulating the mitochondrial pathway and activating caspases .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Alker et al. (1990) | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| Vaur et al. (2023) | U2OS (osteosarcoma) | 10 | Mitochondrial pathway activation |
Antimicrobial Activity
The chlorophenyl moiety is known for its antimicrobial properties. Research shows that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis and function .
Case Study 1: Anticancer Activity in MCF-7 Cells
In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. Results indicated a dose-dependent increase in cytotoxicity, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial depolarization and activation of caspases 3 and 9.
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial assays demonstrated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was determined to be 32 µg/mL, indicating potential as a therapeutic agent in treating bacterial infections.
Méthodes De Préparation
Synthesis of the Azidoethoxy-d4 Methyl Side Chain
The deuterated azidoethoxy side chain (-O-CD2-CD2-N3) is introduced via a two-step process:
-
Deuterated Ethanol Derivatization : Reaction of deuterated ethanol (CD3CD2OD) with propargyl bromide to form 2-bromoethoxy-d4, followed by azidation using sodium azide (NaN3) in DMF at 60°C.
-
Methylation : Coupling the azidoethoxy-d4 intermediate with methyl iodide in the presence of a base (e.g., K2CO3) yields the 2-azidoethoxy-d4 methyl ether, which is subsequently brominated for use in alkylation reactions.
Stepwise Assembly of the 1,4-Dihydropyridine Core
Formation of the Benzylidine Intermediate
Condensation of 2-chlorobenzaldehyde with methyl acetoacetate in isopropanol at 60°C generates the benzylidine intermediate (Step 1 in felodipine synthesis). Key modifications include:
Enamine Condensation and Cyclization
The benzylidine intermediate reacts with ethyl 3-aminocrotonate and methyl acetoacetate under reflux to form the DHP ring. The azidoethoxy-d4 methyl group is introduced via:
-
Alkylation : Treating the DHP intermediate with 2-azidoethoxy-d4 methyl bromide in the presence of NaH or LDA at 0°C.
-
Regioselectivity Control : Ensuring substitution at the C2 position requires steric directing groups or low-temperature conditions.
Alternative Methodologies and Functionalization Strategies
One-Pot Hantzsch Reaction with Prefunctionalized Aldehydes
An advanced approach involves synthesizing a prefunctionalized aldehyde bearing the azidoethoxy-d4 methyl group. For example:
Post-Synthetic Azidation
For laboratories lacking deuterated reagents, post-synthetic azidation offers a workaround:
-
Bromination : Introduce a bromoethoxy methyl group at C2 using N-bromosuccinimide (NBS).
-
Azide Substitution : React with NaN3 in deuterated DMSO to replace bromine with azide while retaining deuterium.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR : Absence of aromatic protons in the ethoxy-d4 group confirms deuteration. The azide proton (if any) appears as a singlet at δ 3.3–3.5 ppm.
-
IR Spectroscopy : A strong absorbance at ~2100 cm⁻¹ verifies the azide functional group.
-
Mass Spectrometry : Molecular ion peak at m/z 438.9 (M+H⁺) aligns with the molecular formula C20H23ClN4O5.
Purity Assessment
-
HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves regioisomers, ensuring >98% purity.
-
X-ray Crystallography : Confirms the 1,4-dihydropyridine chair conformation and substituent geometry.
Challenges and Optimization Strategies
Deuterium Retention
Q & A
Q. What are the foundational synthetic strategies for preparing 1,4-dihydropyridine derivatives like the target compound?
The Hantzsch synthesis is a classical method, but modern approaches often involve cyclocondensation of substituted β-ketoesters, aldehydes, and ammonium acetate. For deuterated analogs (e.g., azidoethoxy-d4 groups), isotopic labeling is typically introduced via deuterated reagents during etherification. Cyclohexanedione intermediates may also react with substituted anilines in ethanol using piperidine as a catalyst to form the dihydropyridine core .
Q. How is the structural integrity of the compound verified post-synthesis?
Characterization relies on:
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and azide (N₃, ~2100 cm⁻¹) groups.
- ¹H/¹³C NMR : Identifies methyl, methoxy, and dihydropyridine ring protons (δ 2.0–6.0 ppm). Deuterated groups (d4) show attenuated signals.
- Mass spectrometry (ESI) : Validates molecular ion peaks and isotopic patterns (e.g., [M+1]+ for C₂₄H₂₅ClN₄O₆).
- Elemental analysis : Ensures stoichiometric consistency .
Q. What solvents and catalysts are optimal for stabilizing the dihydropyridine core during synthesis?
Ethanol or methanol with catalytic piperidine (5–10 mol%) enhances cyclization efficiency. Polar aprotic solvents (DMF, DMSO) may improve solubility but risk side reactions with azido groups .
Advanced Research Questions
Q. How do substituent electronic effects influence the compound’s reactivity in functionalization reactions?
Electron-withdrawing groups (e.g., 2-chlorophenyl) deactivate the dihydropyridine ring, slowing electrophilic substitution. Azidoethoxy-d4 groups introduce steric hindrance, requiring mild conditions (e.g., Cu-catalyzed "click" chemistry) for further modifications. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What methodologies resolve contradictions in pharmacological data (e.g., calcium channel vs. antimicrobial activity)?
Contradictions arise from assay variability (e.g., patch-clamp vs. fluorescence-based Ca²⁺ assays). To resolve:
- Dose-response profiling : Compare IC₅₀ values across assays.
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) to isolate activity drivers.
- Cellular models : Use primary cardiomyocytes for calcium channel studies vs. microbial strains for antimicrobial screening .
Q. How can spectroscopic ambiguities (e.g., overlapping NMR signals) be addressed?
- 2D NMR (COSY, HSQC) : Resolves overlapping dihydropyridine ring protons.
- Deuterium exchange experiments : Differentiates exchangeable protons (e.g., NH in dihydropyridines).
- Variable-temperature NMR : Reduces signal broadening caused by ring puckering .
Key Methodological Recommendations
- Synthetic optimization : Use deuterated ethanol (C₂D₅OD) to minimize proton exchange during azide incorporation.
- Pharmacological assays : Include positive controls (e.g., nifedipine for Ca²⁺ channel studies) to validate experimental setups.
- Data interpretation : Apply multivariate analysis to disentangle electronic vs. steric substituent effects in SAR studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
